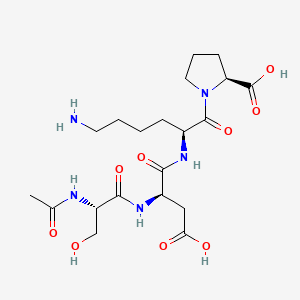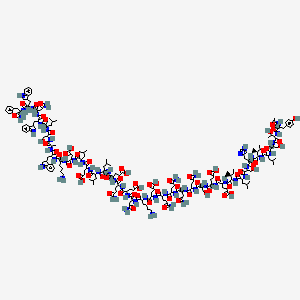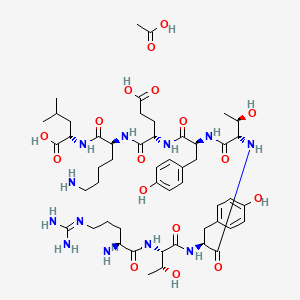
N-Formyl-Met-Ala-Ser trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Met-Ala-Ser TFA (17351-32-5 free base) is a peptide compound that binds to formyl peptide receptors on neutrophils. This compound is known for its role in stimulating human neutrophils through a receptor-dependent mechanism. It is a synthetic peptide that contains N-formylmethionine, alanine, and serine residues .
Preparation Methods
The synthesis of N-Formyl-Met-Ala-Ser TFA involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of methionine, followed by the sequential addition of alanine and serine. The formyl group is then introduced to the methionine residue. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Industrial production methods for this compound involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the use of a solid support to which the first amino acid is attached, followed by the sequential addition of protected amino acids. The peptide is then cleaved from the solid support and purified .
Chemical Reactions Analysis
N-Formyl-Met-Ala-Ser TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Formyl-Met-Ala-Ser TFA has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used to study the binding and activation of formyl peptide receptors on neutrophils, which are important for understanding immune responses.
Medicine: It is used in research related to inflammation and immune system disorders, as it can mimic natural peptides involved in immune responses.
Industry: It is used in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
N-Formyl-Met-Ala-Ser TFA exerts its effects by binding to formyl peptide receptors on neutrophils. This binding activates the receptors, leading to a cascade of intracellular signaling events that result in the activation and migration of neutrophils. The molecular targets involved in this process include G-protein-coupled receptors and downstream signaling molecules such as phospholipase C and protein kinase C .
Comparison with Similar Compounds
N-Formyl-Met-Ala-Ser TFA is similar to other formylmethionine-containing peptides, such as N-formyl-Met-Leu-Phe (FMLP). it is unique in its specific sequence of amino acids, which gives it distinct binding properties and biological activities. Similar compounds include:
- N-formyl-Met-Leu-Phe (FMLP)
- N-formyl-Met-Ile-Phe
- N-formyl-Met-Val-Phe
These compounds also bind to formyl peptide receptors but differ in their amino acid sequences and resulting biological effects .
Properties
Molecular Formula |
C14H22F3N3O8S |
|---|---|
Molecular Weight |
449.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1 |
InChI Key |
HOFCIUXFHIWZFN-YWUTZLAHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)






